molecular formula C11H16Cl2N2 B2413714 1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride CAS No. 2460750-94-9

1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride

Cat. No. B2413714
CAS RN: 2460750-94-9
M. Wt: 247.16
InChI Key: AAXXVBWYVPDACQ-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-2,3-dihydroindole;dihydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of indole and has been found to exhibit various biochemical and physiological effects that make it an interesting target for further investigation.

Scientific Research Applications

Synthesis and Biological Activity

Research on similar compounds to 1-(Azetidin-3-yl)-2,3-dihydroindole; dihydrochloride demonstrates their potential in various pharmaceutical applications. For instance, the synthesis of novel azetidinone derivatives, including those with antibacterial and antifungal properties, has been extensively studied. These compounds have shown significant activity against a range of bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Mohite & Bhaskar, 2011). Additionally, azetidinone derivatives have been explored for their anti-inflammatory properties. Certain compounds in this class demonstrated notable anti-inflammatory effects in vivo, highlighting their potential as therapeutic agents in this area (Khedekar et al., 2003).

Synthesis and Chemical Properties

The synthesis of azetidinone and related compounds is a significant area of research. These compounds are synthesized through various chemical reactions, often involving Schiff bases and chloroacetyl chloride. The resulting products are characterized using different spectroscopic methods, which confirm their structures and potential as bioactive molecules (Chhajed & Upasani, 2016). In another study, the introduction of azetidin-3-yl groups into heteroaromatic bases was achieved using a radical addition method, demonstrating the versatility of these compounds in various chemical syntheses (Duncton et al., 2009).

Potential in Drug Design

Azetidinone derivatives have also been investigated for their role in drug design, particularly as inhibitors of specific target proteins. Their interaction with enzymatic keys and the resulting biological activities make them promising candidates for drug development. Computational methods like molecular docking simulations are used to assess the binding affinity of these compounds to target proteins, providing insights into their potential therapeutic applications (Behera.S et al., 2014).

properties

IUPAC Name

1-(azetidin-3-yl)-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.2ClH/c1-2-4-11-9(3-1)5-6-13(11)10-7-12-8-10;;/h1-4,10,12H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXXVBWYVPDACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3CNC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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